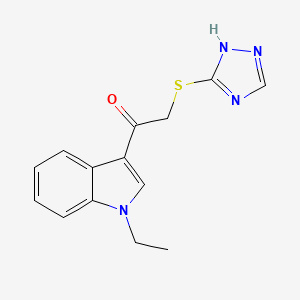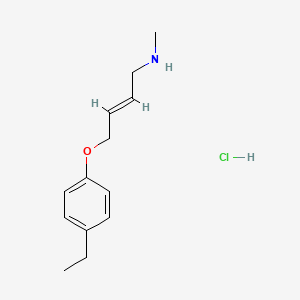![molecular formula C13H16Cl2FN3S B4443622 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B4443622.png)
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride
Overview
Description
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . It has been found to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .
Mode of Action
pFPP interacts with its targets by binding to the serotonin receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding action inhibits the reuptake of serotonin and norepinephrine , and possibly induces their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The enhanced neurotransmission resulting from the action of pFPP affects several biochemical pathways. Primarily, it impacts the serotonergic pathways in the brain, leading to increased serotonin activity . This can result in various downstream effects, including mood elevation and potentially mild psychedelic effects .
Pharmacokinetics
The pharmacokinetic properties of pFPP involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered orally . The compound is metabolized in the liver, specifically by various Cytochrome P450 enzymes . The elimination half-life of pFPP is approximately 6-8 hours , and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of pFPP’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to a range of effects, including mood elevation, mild psychedelic effects, and potentially euphoria . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pFPP. For instance, factors such as the user’s overall health, liver function, and kidney function can impact the metabolism and excretion of the compound . Additionally, the presence of other substances or medications can potentially interact with pFPP, affecting its action and efficacy .
Biochemical Analysis
Biochemical Properties
This compound is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . It has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Cellular Effects
Its role as a 5-HT 1A receptor agonist suggests that it may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride involves its interaction with serotonin receptors. As a 5-HT 1A receptor agonist, it binds to these receptors and induces a cellular response . It may also interact with 5-HT 2A and 5-HT 2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, potentially increasing their levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that phenylpiperazines can be metabolized in the liver .
Subcellular Localization
Given its role as a 5-HT 1A receptor agonist, it is likely to be found in regions of the cell where these receptors are localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole intermediate reacts with piperazine.
Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the thiazole ring.
2-(4-fluorophenyl)thiazole: Contains the thiazole and fluorophenyl groups but lacks the piperazine moiety.
Uniqueness
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S.2ClH/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLUUPLIRIMAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)acetamide](/img/structure/B4443540.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4443554.png)
![N-(3-bromophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443561.png)

![3-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4443591.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443593.png)

![3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4443616.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B4443626.png)
![4-[4-(2-Fluorophenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B4443633.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4443634.png)


